![molecular formula C19H13N3OS2 B2657534 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide CAS No. 477327-05-2](/img/structure/B2657534.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide
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Overview
Description
“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide” and other benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data . The structure-activity relationships of these derivatives have also been discussed, along with molecular docking studies of selected compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific reactions for the synthesis of this compound are not detailed in the sources available.Scientific Research Applications
- Application : These probes are valuable tools for visualizing biological processes, detecting specific molecules, and studying cellular dynamics. Their fluorescence properties make them useful in bioimaging and diagnostics .
- Research : Scientists explore its interactions with biological targets, aiming to design novel therapeutic agents. Computational studies and in vitro assays help identify promising leads .
Fluorescent Probes
Drug Development
Future Directions
The future directions for the research and development of “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide” and other benzothiazole derivatives could include further exploration of their biological activities, optimization of their synthesis methods, and detailed investigation of their mechanisms of action. Further studies could also focus on their potential applications in the treatment of various diseases, such as tuberculosis and inflammatory conditions .
properties
IUPAC Name |
(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-17(11-10-13-6-2-1-3-7-13)22-19-21-15(12-24-19)18-20-14-8-4-5-9-16(14)25-18/h1-12H,(H,21,22,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLQVFMBXSYJF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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